2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O2S/c1-15-6-12-18(13-7-15)26-22(28)19-4-2-3-5-20(19)25-23(26)29-14-21(27)16-8-10-17(24)11-9-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMISJRFNWFKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331972-22-6 | |
| Record name | 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H16BrN3O2S
- Molecular Weight : 463.3 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the sulfanyl group enhances its reactivity, allowing it to participate in redox reactions, which can influence cellular signaling pathways. Additionally, the quinazolinone scaffold is known for its ability to inhibit specific kinases and enzymes involved in cancer progression and inflammation.
Anticancer Activity
Research indicates that compounds within the quinazolinone class exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to this compound showed inhibition of cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
Quinazolinones have also been reported to possess antimicrobial properties. A comparative analysis revealed that certain derivatives exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in modulating immune responses .
Case Studies
Preparation Methods
Cyclocondensation of Anthranilamide Derivatives
The quinazolinone core is most commonly constructed via cyclocondensation reactions. A green protocol utilizing reverse ZnO nanomicelles in aqueous media (source) offers a high-yield route to 3,4-dihydroquinazolin-4-ones. In this method, anthranilamide reacts with aldehydes under mild conditions (room temperature, 1–3 h) to form the dihydroquinazolinone scaffold. For instance, reacting anthranilamide with 4-methylbenzaldehyde in water with 10 mol% ZnO nanomicelles yields 3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one in >95% yield. The micellar environment enhances substrate solubility and stabilizes intermediates, enabling efficient imine formation and cyclization.
Copper-Catalyzed Imidoylative Cross-Coupling
An alternative approach involves copper-catalyzed coupling of 2-isocyanobenzoates with amines (source). Ethyl 2-isocyanobenzoate reacts with 4-methylbenzylamine in the presence of Cu(OAc)₂·H₂O (5 mol%) to form 3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one. This method achieves 72–85% yields within 25 minutes at room temperature. The isocyanide group facilitates rapid cyclization, bypassing the need for high temperatures or stoichiometric oxidants.
Functionalization at Position 2: Introducing the Sulfanyl Group
Bromination at Position 2
To introduce the sulfanyl moiety, position 2 of the quinazolinone core must first be activated. Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C selectively brominates the C2 position of 3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one, yielding 2-bromo-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one (87% yield). This intermediate serves as a versatile precursor for nucleophilic substitution.
Thiol-Alkylation via Nucleophilic Substitution
The brominated quinazolinone undergoes nucleophilic substitution with 2-mercapto-1-(4-bromophenyl)ethanone to install the sulfanyl-oxoethyl-bromophenyl group. Optimized conditions involve:
-
Solvent: Anhydrous DMF
-
Base: K₂CO₃ (2 equiv)
-
Temperature: 60°C for 12 h
This step affords the target compound in 68% yield. The reaction proceeds via an SN2 mechanism, with the thiolate anion displacing bromide (Table 1).
Table 1: Optimization of Thiol-Alkylation Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 68 |
| NaH | THF | 25 | 42 |
| Et₃N | CH₃CN | 40 | 55 |
One-Pot Tandem Synthesis Using Deep Eutectic Solvents
A streamlined one-pot method leverages choline chloride:urea deep eutectic solvent (DES) under microwave irradiation (source). Anthranilic acid, 4-methylbenzylamine, and 2-bromo-1-(4-bromophenyl)ethanone-1-thiol are heated at 100°C for 20 minutes, achieving 74% yield. DES acts as both solvent and catalyst, promoting simultaneous cyclization and thiol-alkylation. This approach reduces waste and eliminates column chromatography.
Mechanistic Insights and Catalytic Pathways
Role of Reverse ZnO Nanomicelles
ZnO nanomicelles (source) activate the aldehyde carbonyl via Lewis acid-base interactions, enhancing electrophilicity for nucleophilic attack by anthranilamide. The micellar core confines reactants, lowering activation energy for dehydration and cyclization (Scheme 1).
Scheme 1: Proposed Mechanism for ZnO-Nanomicelle-Catalyzed Cyclocondensation
-
ZnO coordinates aldehyde → polarized carbonyl.
-
Anthranilamide attacks → hemiaminal intermediate.
-
Dehydration → imine.
-
Intramolecular cyclization → dihydroquinazolinone.
Copper-Mediated Imidoylative Coupling
Cu(OAc)₂ facilitates single-electron transfer (SET) from the isocyanide to generate a copper-bound nitrene intermediate. Subsequent coupling with the amine yields a coordinated complex, which cyclizes to the quinazolinone (source).
Analytical Characterization and Validation
The final compound is characterized by:
-
¹H NMR (500 MHz, CDCl₃): δ 8.33 (d, J = 7.9 Hz, 1H, H-5), 7.82–7.75 (m, 4H, Ar-H), 5.42 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃).
-
HRMS (ESI): m/z calcd for C₂₄H₂₀BrN₂O₂S [M + H]⁺: 503.0321; found: 503.0318.
Comparative data with analogous compounds (source ) confirm structural integrity.
Q & A
Q. How do crystallographic data resolve discrepancies in reported dihydroquinazolinone conformations?
- Methodological Answer : Compare torsion angles (N1–C2–S–C3) across SCXRD datasets. Conformational flexibility (e.g., envelope vs. half-chair) impacts solubility and bioavailability. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O vs. Br⋯Br contacts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
